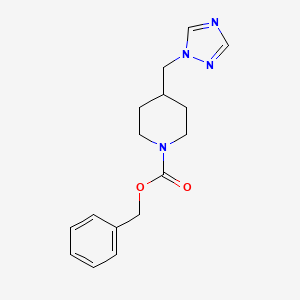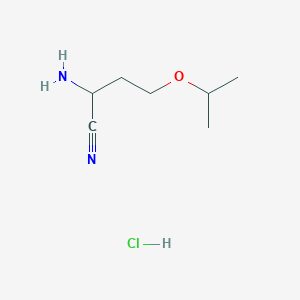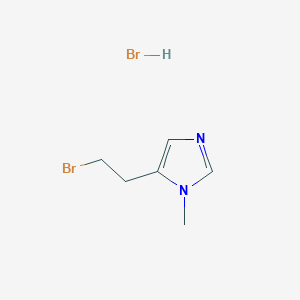
5-哌啶-4-基-4H-1,2,4-三唑-3-胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride is a useful research compound. Its molecular formula is C7H15Cl2N5 and its molecular weight is 240.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学研究
该化合物由于其独特的氮杂环结构在化学研究中得到应用 . 它可以作为合成各种有机化合物的砌块。
药物研究
该化合物在药物研究中用作药物中间体 . 它可用于合成新药,有助于开发治疗各种疾病的新方法。
农药和杀虫剂合成
该化合物在农药和杀虫剂的合成中发挥着重要作用 . 其独特的结构可以提高这些产品的有效性。
生物活性化合物的合成
它被用于合成生物活性化合物 . 这些化合物在生物学和医学研究中可以有各种应用。
神经保护剂
有些证据表明该化合物的衍生物可能具有作为神经保护剂的潜力 . 然而,这方面需要更多的研究。
作用机制
Target of Action
Similar compounds have been associated with the inhibition of alpha-synuclein (α-syn) aggregation, a protein that plays a crucial role in parkinson’s disease .
Mode of Action
Based on the behavior of similar compounds, it may interact with its targets to inhibit the aggregation of α-syn . This interaction could potentially lead to changes in the protein structure, preventing the formation of harmful aggregates.
Biochemical Pathways
In the context of parkinson’s disease, the inhibition of α-syn aggregation can affect the dopaminergic neurons in the substantia nigra pars compacta of the brain, which is a key pathway involved in this disease .
Result of Action
Similar compounds have shown the ability to prevent neurodegeneration produced by the neurotoxin mptp, affecting the levels of pd markers after the administration of the same neurotoxin .
生化分析
Biochemical Properties
5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, which are crucial for regulating cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity and influencing downstream signaling pathways .
Molecular Mechanism
At the molecular level, 5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions ultimately lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that 5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride in animal models vary with dosage. At lower doses, this compound can have beneficial effects, such as enhancing cognitive function or reducing inflammation. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at certain dosage levels .
Metabolic Pathways
5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in energy production and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of this compound can also be influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence energy metabolism. The precise localization of this compound can determine its specific biochemical and cellular effects .
属性
IUPAC Name |
5-piperidin-4-yl-1H-1,2,4-triazol-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.2ClH/c8-7-10-6(11-12-7)5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H3,8,10,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDSACAJWAKBII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NN2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
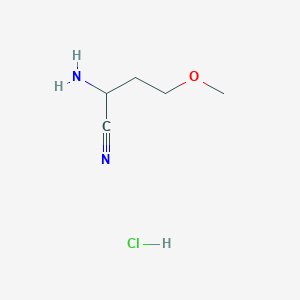
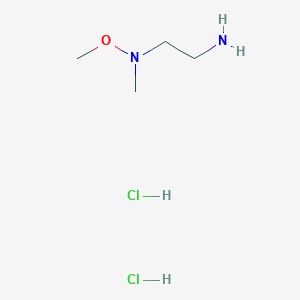
![Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride](/img/structure/B1379439.png)
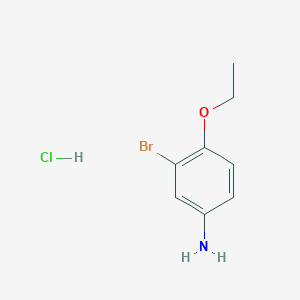
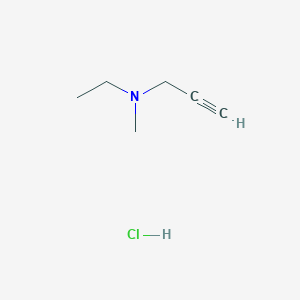
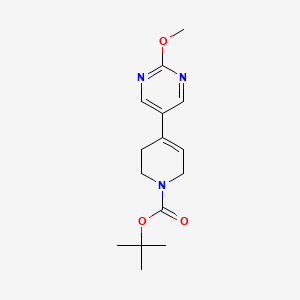

![3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379447.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1379452.png)
![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B1379453.png)
